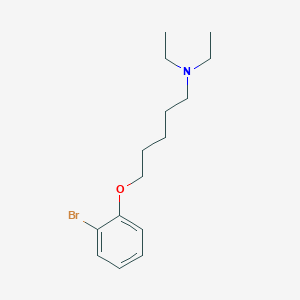![molecular formula C18H21ClO3 B5127046 1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene](/img/structure/B5127046.png)
1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene, also known as EBPE or 4-[(4-ethoxyphenoxy)methyl]-2-chlorophenyl-3-[4-(4-ethoxyphenoxy)butyloxy]benzene, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene is not fully understood, but it is believed to act through multiple pathways. In medicine, it has been reported to inhibit the activity of certain enzymes involved in inflammation and cancer progression. In agriculture, it has been shown to disrupt the synthesis of plant cell walls, leading to the death of weeds and insects.
Biochemical and Physiological Effects
Studies have shown that 1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene can have both beneficial and harmful effects on living organisms. In medicine, it has been found to reduce inflammation and oxidative stress, which can contribute to the development of chronic diseases. However, it has also been reported to have toxic effects on certain cells and organs. In agriculture, it has been shown to be effective in controlling pests, but it can also have negative impacts on non-target organisms and the environment.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene in lab experiments is its versatility. It can be used in a variety of applications, including as a building block for the synthesis of novel materials and as a tool for studying biological processes. However, its toxicity and potential environmental impacts must be carefully considered when designing experiments.
Future Directions
There are several future directions for research on 1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene. In medicine, further studies are needed to elucidate its mechanism of action and to investigate its potential as a therapeutic agent for various diseases. In agriculture, research is needed to develop safer and more effective alternatives to traditional pesticides. In materials science, the synthesis of new polymers with unique properties using 1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene as a building block is an area of interest.
Conclusion
1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene is a chemical compound that has potential applications in various fields. Its synthesis method is efficient and reproducible, and it has been studied for its anti-inflammatory, antioxidant, and anticancer properties in medicine, as well as its use as a herbicide and insecticide in agriculture. Further research is needed to fully understand its mechanism of action, its biochemical and physiological effects, and to develop safer and more effective alternatives to traditional pesticides.
Synthesis Methods
The synthesis of 1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene involves the reaction of 2-chloro-1-(4-ethoxyphenyl)ethanone with 4-(4-bromobutoxy)phenol in the presence of a base such as potassium carbonate. The resulting product is then treated with thionyl chloride to obtain the final product. This synthesis method has been reported in several scientific publications and has been found to be efficient and reproducible.
Scientific Research Applications
1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, it has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. In agriculture, it has been tested as a herbicide and insecticide. In materials science, it has been used as a building block for the synthesis of novel polymers with unique properties.
properties
IUPAC Name |
1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO3/c1-2-20-16-8-10-17(11-9-16)21-12-3-4-13-22-18-7-5-6-15(19)14-18/h5-11,14H,2-4,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFPCSBUDSCAHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCCOC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

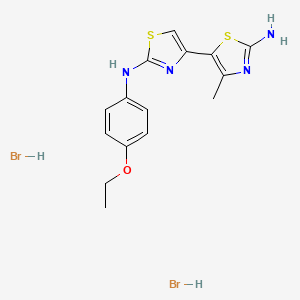
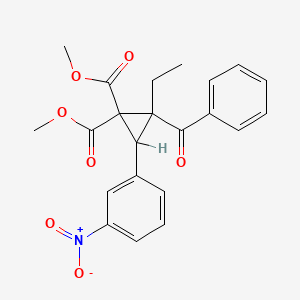
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5126985.png)
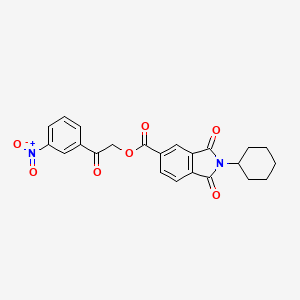
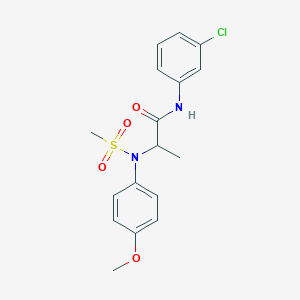
![N-[4-(dimethylamino)benzyl]benzenesulfonamide](/img/structure/B5127002.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5127007.png)
![1-[4-(2-fluorophenoxy)butyl]-1H-imidazole](/img/structure/B5127020.png)


![N-[1-(4-ethoxyphenyl)ethyl]-2-fluorobenzamide](/img/structure/B5127032.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B5127038.png)
